[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride
Description
Historical Development of Naphthalene-Hydrazine Derivatives
Naphthalene derivatives have long served as foundational structures in organic chemistry due to their aromatic stability and functional versatility. The integration of hydrazine moieties into naphthalene frameworks emerged in the mid-20th century, driven by the need for intermediates in pharmaceutical and agrochemical synthesis. Early work focused on simple naphthylhydrazines, but advancements in regioselective substitution allowed for targeted modifications, such as methoxy group incorporation. For instance, the synthesis of 6-methoxynaphthalene derivatives via esterification and hydrazide formation, as described in a 1996 patent, laid groundwork for modern methodologies. This patent detailed a three-step process involving methyl sulfate-mediated esterification, hydrazine hydrate reactions, and oxidation to yield aldehydes—a pathway that indirectly influenced later developments in methoxynaphthalen-hydrazine chemistry.
The evolution of [(2-methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride reflects broader trends in specialty chemical production. Suppliers like American Elements and Parchem now offer this compound in high-purity grades (99%–99.999%), underscoring industrial demand for precise building blocks in synthetic workflows. Historically, such compounds were inaccessible commercially, requiring laborious in-house synthesis. The current availability of standardized materials (e.g., CAS 1909348-48-6 and 2124261-96-5) marks a paradigm shift toward modular organic synthesis.
Research Significance of this compound
This compound’s molecular architecture—a naphthalene core with a methoxy group at position 2 and a hydrazine-methyl group at position 1—confers unique reactivity. The methoxy group’s electron-donating effects enhance aromatic ring stability, while the hydrazine moiety enables nucleophilic additions and condensations. These features make it invaluable for:
- Heterocyclic Synthesis : Serving as a precursor for indoles and pyrazoles through cyclocondensation reactions.
- Pharmaceutical Intermediates : Facilitating the construction of β-blockers and antipsychotic agents via Schiff base formation.
- Coordination Chemistry : Acting as a ligand for transition metals in catalytic systems.
Commercial availability in bulk quantities (up to kilogram scales) and customizable purity grades (e.g., Mil Spec, ACS Reagent) further amplifies its utility across academic and industrial labs. The compound’s dihydrochloride form improves solubility in polar solvents, streamlining its integration into aqueous-phase reactions—a critical advantage over neutral hydrazine derivatives.
Current Scientific Landscape and Knowledge Gaps
Despite its commercial accessibility, peer-reviewed studies explicitly investigating this compound remain sparse. Existing literature focuses on analogous structures, such as 2-methoxynaphthalene (CAS 93-04-9), whose physical properties—melting point 70–73°C, boiling point 274°C, and logP 3.318—provide indirect insights into the hydrazine derivative’s behavior. Key unresolved questions include:
- Reaction Kinetics : Rate constants for hydrazine-mediated condensations under varying pH conditions.
- Crystal Engineering : Packing motifs influenced by chloride counterions in the dihydrochloride salt.
- Biological Activity : Untapped potential as a kinase inhibitor scaffold, suggested by structural similarities to known pharmacophores.
The absence of mechanistic studies and thermodynamic data (e.g., enthalpy of formation) represents a critical gap, hindering predictive modeling of its reactivity.
Theoretical Framework for Studying Methoxynaphthalen-Hydrazine Compounds
Analyzing these compounds requires integrating principles from:
- Molecular Orbital Theory : Predicting regioselectivity in electrophilic substitutions based on HOMO/LUMO distributions.
- Hammett Linear Free-Energy Relationships : Quantifying the methoxy group’s +M effect on reaction rates.
- Phase-Transfer Catalysis : Optimizing two-phase reactions, as demonstrated in the oxidation of 6-methoxynaphthalene formyl hydrazine to aldehydes.
The hydrazine group’s dual basicity (pKa1 ≈ 1.0, pKa2 ≈ 8.0) necessitates careful pH control during synthesis. Computational studies using density functional theory (DFT) could elucidate charge distribution in the protonated dihydrochloride form, informing solvent selection and reaction design.
Tables
Properties
IUPAC Name |
(2-methoxynaphthalen-1-yl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13;;/h2-7,14H,8,13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXECRLWBBPBQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride typically involves the reaction of 2-methoxynaphthalene with hydrazine derivatives under controlled conditions. One common method includes the following steps:
Formation of the Intermediate: 2-Methoxynaphthalene is reacted with formaldehyde to form the intermediate [(2-Methoxynaphthalen-1-yl)methyl] alcohol.
Hydrazine Reaction: The intermediate is then treated with hydrazine hydrate in the presence of an acid catalyst to yield [(2-Methoxynaphthalen-1-yl)methyl]hydrazine.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound is compared with four structurally related hydrazine derivatives (Table 1):
Table 1: Key Properties of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine Dihydrochloride and Analogs
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Solubility | Key Features |
|---|---|---|---|---|---|
| Target Compound | 1453472-98-4 | C₁₂H₁₆Cl₂N₂O | Not reported | Likely polar solvents | Naphthalene core, methoxy, methyl groups |
| (4-Methoxybenzyl)hydrazine dihydrochloride | 2011-48-5 | C₈H₁₄Cl₂N₂O | 194–195 (decomp.) | Slight in DMSO, MeOH | Benzyl group, methoxy |
| 2-Naphthylhydrazine Hydrochloride | 2243-58-5 | C₁₀H₁₁ClN₂ | Not reported | Water, polar solvents | Naphthalene core, no methyl |
| Phenethylhydrazine Dihydrochloride | 16904-30-6 | C₈H₁₄Cl₂N₂ | Not reported | Polar solvents | Phenethyl group |
| (3-Nitrobenzyl)hydrazine Dihydrochloride | 2345666-51-3 | C₇H₁₀Cl₂N₄O₂ | Not reported | Not reported | Nitro group substituent |
Key Observations :
- Substituent Effects : The methoxy group in the target compound and (4-Methoxybenzyl)hydrazine dihydrochloride may confer electron-donating properties, influencing reactivity in nucleophilic substitutions or coordination chemistry. In contrast, the nitro group in (3-Nitrobenzyl)hydrazine dihydrochloride is electron-withdrawing, altering redox behavior .
- Thermal Stability : The dihydrochloride salt form in all analogs improves stability, as seen in (4-Methoxybenzyl)hydrazine dihydrochloride’s decomposition at 194–195°C .
Biological Activity
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.
The synthesis of this compound involves several key steps:
- Formation of Intermediate : 2-Methoxynaphthalene is reacted with formaldehyde to produce the intermediate [(2-Methoxynaphthalen-1-yl)methyl] alcohol.
- Hydrazine Reaction : The intermediate undergoes treatment with hydrazine hydrate in the presence of an acid catalyst.
- Salt Formation : Hydrochloric acid is added to form the dihydrochloride salt of the compound.
The biological activity of this compound is attributed to its interaction with various molecular targets, primarily DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these biomolecules, leading to inhibition of cellular processes and potential cytotoxic effects.
Key Molecular Targets
- DNA : The compound can induce DNA damage, leading to apoptosis in cancer cells.
- Proteins : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Cell Line Studies : In vitro studies demonstrate that the compound induces apoptosis in several cancer cell lines by activating caspase pathways and disrupting mitochondrial function.
- Mechanistic Insights : Research indicates that it may sensitize cancer cells to DNA-damaging agents, enhancing therapeutic efficacy .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Inhibition of growth observed at low concentrations. |
| Gram-negative Bacteria | Moderate activity; further studies needed for optimization. |
| Fungi | Effective against certain strains, suggesting potential as an antifungal agent. |
Study 1: Anticancer Efficacy
A study published in 2022 investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers such as cleaved caspase-3 and PARP .
Study 2: Antimicrobial Testing
In another study, this compound was tested against various bacterial strains using the agar diffusion method. The compound demonstrated a zone of inhibition ranging from 10 mm to 20 mm against selected Gram-positive bacteria, indicating its potential as a therapeutic agent for bacterial infections .
Q & A
Q. What are the optimal synthetic routes for [(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride?
The synthesis typically involves reacting a halogenated methoxynaphthalene derivative (e.g., 2-methoxynaphthalen-1-ylmethyl chloride) with hydrazine hydrate under controlled conditions. Key steps include:
- Diazotization : Maintain low temperatures (0–5°C) to suppress side reactions .
- Reduction : Adjust pH to 3–4 using HCl to stabilize the hydrazine moiety .
- Salt Formation : React with hydrochloric acid to precipitate the dihydrochloride salt . Critical Parameters : Solvent choice (e.g., ethanol/water mixtures), reaction time (12–24 hours), and purification via recrystallization or column chromatography .
Q. How can the purity and structural integrity of the compound be validated?
- Chromatography : Use HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane mobile phase) to assess purity .
- Spectroscopy : Confirm structure via H/C NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) and FT-IR (N-H stretch ~3300 cm) .
- X-ray Crystallography : Resolve crystal structure using SHELXL for precise bond-length/angle analysis .
Q. What are the key physicochemical properties relevant to experimental handling?
- Solubility : Highly soluble in water and polar solvents (e.g., DMSO, methanol) due to ionic dihydrochloride form .
- Stability : Store at 2–8°C in airtight containers; sensitive to light and humidity .
- Hazards : Classified as acutely toxic (GHS Category 4); use PPE and fume hoods during handling .
Advanced Research Questions
Q. How does the methoxy group at the naphthalene 2-position influence reactivity compared to halogenated analogs?
The methoxy group acts as an electron-donating substituent, altering electronic density on the naphthalene ring and modulating nucleophilic attack at the benzylic position. Comparative studies with bromo/fluoro analogs (e.g., (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride) show:
| Substituent | Reactivity Trend | Application |
|---|---|---|
| -OCH | Enhanced resonance stabilization | Anticancer agent synthesis |
| -Br/-F | Increased electrophilicity | Cross-coupling reactions |
| This electronic modulation impacts reaction kinetics and product selectivity in nucleophilic substitutions . |
Q. What mechanistic insights exist for its role in apoptosis induction?
Hydrazine derivatives often interact with cellular targets via:
- ROS Generation : Methoxy-naphthalene moieties enhance redox cycling, inducing oxidative stress in cancer cells .
- Enzyme Inhibition : Competitive inhibition of dihydrofolate reductase (DHFR) via hydrazine-metal chelation .
- DNA Intercalation : Planar naphthalene ring facilitates DNA binding, disrupting replication . Experimental Design : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) to validate apoptosis pathways .
Q. How do crystallographic data inform structure-activity relationships (SAR)?
SHELX-refined X-ray structures reveal:
- Torsional Angles : The dihedral angle between naphthalene and hydrazine groups affects steric hindrance and binding affinity .
- Hydrogen Bonding : Dihydrochloride ions form H-bonds with active-site residues (e.g., in kinase targets), critical for SAR modeling .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields (40–80%): How to reconcile?
Variations arise from:
- Temperature Control : Higher yields (70–80%) achieved with cryogenic diazotization (-10°C) .
- Purification Methods : Column chromatography (SiO, CHCl/MeOH) improves purity but reduces yield vs. recrystallization . Recommendation : Optimize via Design of Experiments (DoE) to balance yield and purity .
Conflicting biological activity reports: Anticancer vs. neurotoxic effects
- Dose Dependency : Anticancer activity (IC = 10–50 μM) vs. neurotoxicity at >100 μM .
- Cell Line Specificity : Selective cytotoxicity in MCF-7 (breast cancer) but not HEK293 (normal cells) .
Resolution : Conduct comparative assays across multiple cell lines with rigorous controls .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
